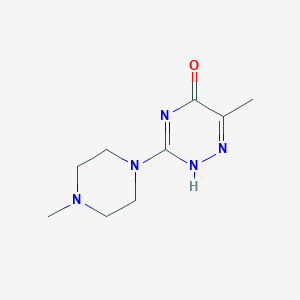![molecular formula C17H25N3O2 B256017 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, depression, and anxiety. This compound has been shown to improve cognitive function, enhance memory, and reduce inflammation in animal models of these disorders. Additionally, 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been investigated for its potential use in the treatment of pain and addiction.
Mécanisme D'action
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These pathways are involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been shown to have various biochemical and physiological effects in animal models. For example, this compound has been found to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. Additionally, 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and investigate its role in various biological processes. However, one limitation of using 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for the study of 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide. One area of research is the development of more potent and selective α7 nAChR agonists. Additionally, the therapeutic potential of 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide in various neurological and psychiatric disorders should be further investigated in clinical trials. Finally, the role of the α7 nAChR in pain and addiction should be explored using 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide as a tool compound.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide involves the reaction of 1-propyl-1H-benzimidazole-2-amine with 4-hydroxy-N-(2-chloroethyl)pentanamide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
Nom du produit |
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide |
|---|---|
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-hydroxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H25N3O2/c1-3-12-20-15-7-5-4-6-14(15)19-16(20)10-11-18-17(22)9-8-13(2)21/h4-7,13,21H,3,8-12H2,1-2H3,(H,18,22) |
Clé InChI |
DRRSEVKWTJSYSX-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)CCC(C)O |
SMILES canonique |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)





![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)

